7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol
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Overview
Description
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves multiple steps. One common method starts with the bromination of a precursor compound, such as 2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzazepines depending on the nucleophile used.
Scientific Research Applications
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-1H-benzo[b]azepin-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different ring system.
Uniqueness
7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, in particular, can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.
Properties
CAS No. |
1784254-35-8 |
---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.1 |
Purity |
95 |
Origin of Product |
United States |
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